Cas no 390788-38-2 (5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one)
5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one
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- MDL: MFCD00955511
- Inchi: 1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22)
- InChI Key: FYHXQLRQNGVYOV-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Br)C=C2)=C(NC2=CC=C(OC(F)(F)F)C=C2)C1=O
5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160511-1 g |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one; . |
390788-38-2 | 1g |
€211.30 | 2023-06-23 | ||
| abcr | AB160511-5 g |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one; . |
390788-38-2 | 5g |
€377.50 | 2023-06-23 | ||
| abcr | AB160511-10 g |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one; . |
390788-38-2 | 10g |
€482.50 | 2023-06-23 | ||
| Key Organics Ltd | MS-6457-1MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | MS-6457-5MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | MS-6457-10MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | MS-6457-20MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 20mg |
£76.00 | 2023-03-10 | |
| Key Organics Ltd | MS-6457-50MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | MS-6457-100MG |
5-bromo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one |
390788-38-2 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| abcr | AB160511-1g |
3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one; . |
390788-38-2 | 1g |
€211.30 | 2024-06-12 |
5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one Suppliers
5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-bromo-3-[4-(trifluoromethoxy)anilino]indol-2-one
5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One: A Comprehensive Overview
5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One (CAS No. 390788-38-2) is a highly specialized organic compound belonging to the indole derivative family. This compound has garnered significant attention in recent years due to its unique structural features and promising applications in various fields, particularly in pharmacology and material science. The molecule is characterized by a fused bicyclic system, with an indole ring substituted at the 5-position by a bromine atom and at the 3-position by a 4-(trifluoromethoxy)anilino group. This combination of substituents imparts distinctive electronic and steric properties, making it an intriguing subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing the indole core with high precision. The introduction of the trifluoromethoxy group at the para position of the aniline moiety has been shown to significantly influence the electronic properties of the molecule, enhancing its stability and reactivity in various chemical transformations.
The pharmacological potential of 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One has been extensively explored in recent studies. Researchers have demonstrated that this compound exhibits remarkable antitumor activity, particularly against several human cancer cell lines. The mechanism underlying this activity appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell proliferation and survival. Furthermore, preclinical studies have highlighted its ability to induce apoptosis in cancer cells while showing minimal toxicity to normal cells, making it a promising candidate for anticancer drug development.
In addition to its therapeutic applications, 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One has also been investigated for its potential use in materials science. The compound's unique electronic properties make it a strong candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into conjugated systems can significantly enhance charge transport properties, paving the way for its use in next-generation electronic devices.
The synthesis and characterization of 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One have been optimized through advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques have provided valuable insights into the molecular structure and conformational preferences of the compound, which are critical for understanding its reactivity and bioavailability.
Despite its numerous advantages, further research is required to fully harness the potential of 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One. Ongoing studies are focused on improving its bioavailability through structural modifications and exploring its efficacy in animal models of disease. Additionally, efforts are being made to scale up its production for large-scale applications in both pharmaceuticals and materials science.
In conclusion, 5-Bromo-3-[4-(Trifluoromethoxy)Anilino]Indol-2-One represents a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with cutting-edge synthetic methodologies and advanced characterization techniques, positions it as a key player in future scientific advancements. As research continues to unfold, this compound is expected to contribute significantly to both academic and industrial applications.
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